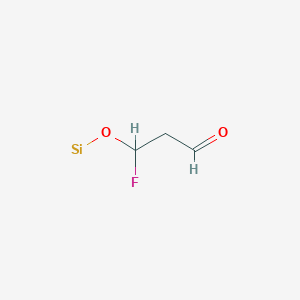![molecular formula C9H18BrNO2S B14207794 N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine CAS No. 824938-68-3](/img/structure/B14207794.png)
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine is a chemical compound characterized by the presence of a bromo group, a methanesulfonyl group, and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 2-bromo-2-(methanesulfonyl)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The bromo group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: The major product is the corresponding alkane.
Scientific Research Applications
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromo and methanesulfonyl groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine involves its interaction with molecular targets through its reactive functional groups. The bromo group can participate in nucleophilic substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Bromo-2-(phenylsulfonyl)ethyl]cyclohexanamine
- N-[2-Bromo-2-(trimethylsilyl)ethyl]sulfonamides
Uniqueness
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity compared to phenylsulfonyl or trimethylsilyl groups. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and biological research.
Properties
CAS No. |
824938-68-3 |
|---|---|
Molecular Formula |
C9H18BrNO2S |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
N-(2-bromo-2-methylsulfonylethyl)cyclohexanamine |
InChI |
InChI=1S/C9H18BrNO2S/c1-14(12,13)9(10)7-11-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
SWEAZGMTVNXWDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(CNC1CCCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)

![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
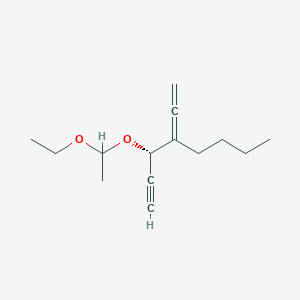
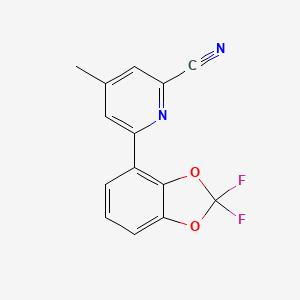
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
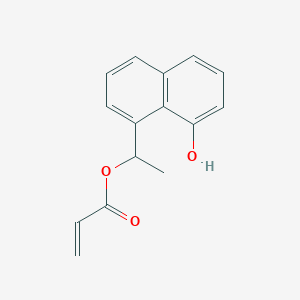
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
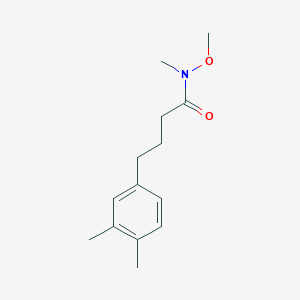
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
